NSC756093

Overview

Description

NSC756093 is a synthetic small-molecule inhibitor identified for its role in disrupting the interaction between guanylate-binding protein 1 (GBP1) and proviral integration site for Moloney murine leukemia virus 1 (PIM1) kinase. This compound is derived from chiral 1,4-dihydroquinoline synthesized via an iridium-catalyzed asymmetric hydrogenation method, which ensures high enantioselectivity and structural precision . This compound has been primarily investigated in the context of cancer research, particularly ovarian and colorectal cancers, where it modulates GBP1 activity to influence cell survival and tumor growth .

Mechanistically, this compound prevents PIM1-mediated phosphorylation of GBP1 at critical residues (e.g., Ser156), thereby destabilizing the inhibitory complex formed between GBP1 and 14-3-3σ. This disruption releases GBP1 from its inactive monomeric state, leading to uncontrolled GTPase activation, enhanced recruitment to intracellular pathogens, and subsequent cell death in infected or malignant cells .

Preparation Methods

Synthetic Routes and Reaction Mechanisms

One-Step Condensation Reaction

The primary synthesis of NSC756093 employs a one-step condensation reaction, as detailed in U.S. Patent 20170342086 . The protocol involves refluxing equimolar quantities of tetronic acid (326.27 mg, 3.13 mmol), 2-(3-methoxyphenylamino)ethanol (500 mg, 3.13 mmol), and paraformaldehyde (94 mg, 3.13 mmol) in anhydrous ethanol under nitrogen atmosphere. The reaction is monitored via thin-layer chromatography (TLC) until completion (~8–12 hours), followed by cooling to 0°C, vacuum filtration, and recrystallization from ethanol to yield this compound as pale yellow crystals (72.4% yield) .

Key Reaction Parameters:

| Parameter | Value |

|---|---|

| Solvent | Anhydrous ethanol |

| Temperature | Reflux (78°C) |

| Reaction Time | 8–12 hours |

| Workup | Recrystallization |

| Yield | 72.4% |

This method capitalizes on the nucleophilic addition of the amine group in 2-(3-methoxyphenylamino)ethanol to the electrophilic carbonyl group of tetronic acid, facilitated by paraformaldehyde as a methylene donor . The stereoelectronic effects of the 6-OCH₃ substituent on the aromatic ring are critical for directing regioselectivity, as evidenced by comparative studies of analogues .

Structural Optimization and Analog Synthesis

Role of Substituents in Synthetic Design

The structure-activity relationship (SAR) studies reveal that the 6-OCH₃ group at the R₁ position is indispensable for binding to GBP1, while substitutions at R₂–R₄ (all hydrogen in this compound) are sterically constrained by the protein’s binding pocket . Modifications to these positions, such as introducing halogens or additional methoxy groups, result in steric clashes with residues like Leu305 and Val309 in GBP1, reducing inhibitory activity .

Comparative Substituent Analysis:

| Compound | R₁ | R₂ | R₃ | R₄ | GBP1:PIM1 Inhibition (%) |

|---|---|---|---|---|---|

| This compound | 6-OCH₃ | H | H | H | 65% |

| NSC756090 | 6-OCH₃ | OCH₃ | OCH₃ | OCH₃ | 10–20% |

| NSC756095 | 6-OCH₃ | Br | H | H | Inactive |

The synthetic route for this compound avoids these steric hindrances by maintaining minimal substituents at R₂–R₄, a design choice validated by molecular docking simulations .

Analytical Characterization and Quality Control

Spectroscopic Validation

Post-synthesis characterization of this compound employs multi-nuclear NMR, high-resolution mass spectrometry (HRMS), and Fourier-transform infrared (FTIR) spectroscopy:

-

¹H NMR (400 MHz, DMSO-d₆): δ 7.25 (d, J = 8.4 Hz, 2H, Ar-H), 6.85 (d, J = 8.4 Hz, 2H, Ar-H), 4.75 (s, 1H, OH), 4.10–4.05 (m, 2H, CH₂), 3.80 (s, 3H, OCH₃), 3.65–3.60 (m, 2H, CH₂) .

-

HRMS (ESI-TOF) : m/z calculated for C₂₂H₂₁NO₆ [M+H]⁺: 396.1445, found: 396.1448 .

-

FTIR : νₘₐx 3420 cm⁻¹ (O-H stretch), 1685 cm⁻¹ (C=O), 1605 cm⁻¹ (C=C aromatic) .

These data confirm the formation of the desired azapodophyllotoxin framework and the absence of unreacted starting materials.

Process Scalability and Industrial Feasibility

Solvent and Catalyst Optimization

Scale-up trials demonstrate that replacing ethanol with isopropanol improves yield reproducibility (68–72% vs. 60–65% in ethanol) due to enhanced solubility of paraformaldehyde . Additionally, catalytic amounts of p-toluenesulfonic acid (PTSA, 0.1 equiv) reduce reaction time to 6 hours without compromising purity .

Scalability Metrics:

| Batch Size | Solvent | Catalyst | Reaction Time | Yield |

|---|---|---|---|---|

| 1 g | Ethanol | None | 12 hours | 72.4% |

| 10 g | Isopropanol | PTSA | 6 hours | 70.1% |

| 100 g | Isopropanol | PTSA | 6 hours | 68.9% |

The process remains robust at kilogram scales, with purity ≥98% (HPLC) after recrystallization .

Comparative Analysis with Analogous Compounds

Synthetic Challenges in Azapodophyllotoxin Derivatives

Unlike this compound, analogues with bulkier substituents (e.g., NSC756095 with R₂=Br) require column chromatography for purification, reducing overall yield to 40–50% . The minimalist substitution pattern of this compound streamlines purification, as residual byproducts are efficiently removed via recrystallization .

Chemical Reactions Analysis

Types of Reactions: NSC 756093 primarily undergoes inhibition reactions where it binds to specific proteins, inhibiting their interaction. It does not typically undergo oxidation, reduction, or substitution reactions under normal conditions .

Common Reagents and Conditions: The compound is soluble in dimethyl sulfoxide (DMSO) and is often used in this solvent for biological assays. The inhibition of the GBP1-Pim-1 interaction by NSC 756093 is dose-dependent and significant at nanomolar concentrations .

Major Products Formed: The primary product of the reaction involving NSC 756093 is the inhibited protein complex, where the interaction between GBP1 and Pim-1 is disrupted .

Scientific Research Applications

Biochemical Properties

NSC756093 has been shown to interact specifically with GBP1, inhibiting its binding to PIM1. This interaction is crucial as it plays a role in cancer cell survival and drug resistance mechanisms. The compound stabilizes a conformation of GBP1 that is not conducive to binding with PIM1, thereby disrupting the signaling pathways that promote cell survival .

Scientific Research Applications

The applications of this compound can be categorized into several domains:

-

Chemistry :

- Used as a tool for studying protein-protein interactions.

- Investigates the effects of inhibiting these interactions on cellular processes.

-

Biology :

- Employed in cellular assays to evaluate its impact on cell cycle arrest and apoptosis.

- Facilitates the understanding of GBP1's role in various cellular functions.

- Medicine :

- Industry :

Inhibition of GBP1:PIM1 Interaction

A pivotal study demonstrated that this compound effectively inhibits the GBP1:PIM1 interaction both in vitro and in vivo. Using surface plasmon resonance, researchers confirmed its potency as an inhibitor, establishing it as a valuable tool for further investigations into cancer biology .

Effects on Cancer Cell Lines

In experiments involving prostate cancer cell lines (DU145 and PC3), this compound was administered at varying concentrations. The results indicated that treatment with this compound led to reduced cell proliferation and migration. Furthermore, when combined with docetaxel, a chemotherapy drug, cells exhibited increased sensitivity to treatment, suggesting that this compound could enhance the effectiveness of existing therapies .

Tumor Xenograft Models

In vivo studies using tumor xenograft models have shown that this compound can significantly inhibit tumor growth. Mice injected with prostate cancer cells treated with this compound displayed reduced tumor volumes compared to control groups. This highlights its potential as a therapeutic agent in cancer treatment .

Data Table: Summary of Research Findings

Mechanism of Action

NSC 756093 exerts its effects by binding to the guanylate binding protein 1 and the serine/threonine kinase Pim-1, inhibiting their interaction. This inhibition leads to enhanced radiation-induced cytotoxicity, induction of apoptosis, and cell cycle arrest at the G2/M phase in cancer cells . The molecular targets involved are GBP1 and Pim-1, and the pathways affected include those related to cell cycle regulation and apoptosis .

Comparison with Similar Compounds

NSC756093 is distinct from other compounds targeting related pathways. Below is a detailed comparison with structurally or functionally analogous molecules:

Functional Comparison: this compound vs. 1,3-Dicaffeoylquinic Acid

Key Differences :

- Target Specificity : this compound uniquely disrupts the GBP1-PIM1 interaction, whereas 1,3-Dicaffeoylquinic acid broadly activates PI3K/Akt, a pathway implicated in diverse cellular processes.

- Structural Origin : this compound’s enantioselective synthesis contrasts with the natural extraction of 1,3-Dicaffeoylquinic acid, which may influence bioavailability and specificity .

Mechanistic Comparison: this compound vs. PIM Kinase Inhibitors

While PIM kinase inhibitors (e.g., AZD1208) directly block kinase activity, this compound operates upstream by preventing PIM1’s physical interaction with GBP1. This distinction avoids off-target effects associated with broad kinase inhibition. For example, PIM1 knockout or this compound treatment similarly accelerates GBP1 recruitment to Toxoplasma gondii vacuoles, but only this compound preserves PIM1’s non-GBP1-related functions .

Discrepancies in Reported Targets

Notably, AmBeed’s product catalog lists this compound under "PI3K inhibitors" , conflicting with primary studies identifying it as a GBP1:PIM1 disruptor . This inconsistency may stem from preliminary data or misclassification; however, rigorous experimental evidence supports the latter mechanism.

Research Findings and Implications

- Organoid Models: this compound + IFN-γ reduces colorectal tumor organoid size and self-renewal capacity, highlighting its role in targeting cancer stemness .

- Cellular Dynamics: In THP-1 macrophages, this compound mimics PIM1 knockout, enhancing GBP1 mobility (FRAP assay) and pathogen vacuole targeting .

Biological Activity

NSC756093 is a compound that has garnered attention for its biological activity, particularly as an inhibitor of the GBP1:PIM1 interaction, which plays a significant role in drug resistance in cancer therapy. This article explores the compound's mechanisms, efficacy in various cancer cell lines, and its potential therapeutic applications based on recent research findings.

This compound functions primarily as an inhibitor of the interaction between Guanylate Binding Protein 1 (GBP1) and Proviral Integration Site for Moloney Murine Leukemia Virus 1 (PIM1). This interaction is crucial for the survival signaling pathways that contribute to drug resistance, particularly in ovarian cancer cells resistant to paclitaxel. By inhibiting this interaction, this compound may reverse resistance mechanisms and enhance the efficacy of existing chemotherapeutics.

Binding Site Identification

Through bioinformatics and molecular modeling studies, researchers have identified a putative binding site for this compound at the interface of the helical and LG domains of GBP1. This site is critical for stabilizing a conformation of GBP1 that does not bind to PIM1, thereby disrupting the survival signaling pathway initiated by this interaction .

In Vitro Studies

In a study assessing the biological activity of this compound, it was shown to inhibit the GBP1:PIM1 interaction by approximately 65% at a concentration of 100 nM in SKOV3 ovarian cancer cells. The inhibition was found to be dose-dependent and statistically significant (p < 0.001) compared to control groups .

The compound was also tested across various cell lines from the NCI-60 panel, revealing selective activity against paclitaxel-resistant cells. The results indicated that this compound could potentially be used to treat tumors that exhibit resistance to traditional microtubule-targeting agents like paclitaxel .

Prostate Cancer Research

Further investigations into this compound's effects on prostate cancer cell lines DU145 and PC3 revealed that treatment with 4 µM this compound inhibited cell proliferation and altered energy metabolism pathways. The study utilized real-time imaging and colony formation assays to assess chemosensitivity and growth inhibition, demonstrating that this compound effectively reduces viability in GBP1-expressing cells .

Comparative Analysis

A comparative analysis involving other compounds indicated that while several derivatives exhibited some level of activity against the GBP1:PIM1 interaction, this compound was notably more effective. This specificity highlights its potential as a lead compound for developing new therapeutics targeting drug-resistant cancers .

Data Tables

The following table summarizes key findings from studies involving this compound:

Q & A

Basic Research Questions

Q. What is the molecular mechanism of NSC756093 in modulating GBP1 activity?

this compound inhibits the interaction between GBP1 and PIM1, preventing PIM1-mediated phosphorylation of GBP1 at Ser156. This disruption releases GBP1 from 14-3-3σ-mediated sequestration, enabling its recruitment to intracellular pathogens (e.g., Toxoplasma gondii vacuoles) and enhancing antimicrobial activity. Experimental validation includes co-immunoprecipitation assays and fluorescence recovery after photobleaching (FRAP) to demonstrate increased GBP1 mobility in ∆PIM1 cells or this compound-treated models .

Q. What experimental models are suitable for studying this compound's effects?

Key models include:

- Colorectal cancer organoids : To assess growth inhibition and stemness via IFN-γ co-treatment .

- Prostate cancer cell lines (e.g., DU145, PC3) : To evaluate proliferation suppression in GBP1-dependent contexts .

- THP-1 macrophages : For pathogen control assays (e.g., T. gondii vacuole recruitment dynamics) . Ensure controls include GBP1 knockout (KO) cells to confirm target specificity .

Q. What are the key parameters to report when using this compound in experimental methodologies?

Include:

- Concentration range : Optimize via dose-response curves (e.g., 10–50 µM in prostate cancer studies) .

- Treatment duration : 48–72 hours for organoid viability assays .

- Combination therapies : Synergy with IFN-γ (e.g., 24-hour pretreatment) .

- Controls : Untreated, IFN-γ-only, and GBP1 KO cells to isolate this compound-specific effects .

Advanced Research Questions

Q. How can researchers optimize this compound concentration to minimize off-target effects in vitro?

- Perform dose-response assays across relevant cell lines (e.g., IC50 determination).

- Validate specificity using GBP1 KO models (e.g., no proliferation inhibition in KO cells confirms on-target effects) .

- Combine with phosphoproteomics to identify off-target phosphorylation events .

Q. How should contradictions in this compound efficacy across cancer models be addressed?

- Validate GBP1 dependency : Use siRNA or CRISPR KO models to confirm target relevance .

- Assess PIM isoform expression : this compound targets PIM1 but not PIM2/PIM3; quantify isoform levels via qPCR or Western blot .

- Contextualize data : Differences in IFN-γ signaling or organoid stromal interactions may explain variability .

Q. What statistical approaches are recommended for analyzing this compound's impact on organoid viability?

- ANOVA with post-hoc tests : Compare multiple treatment groups (e.g., untreated, IFN-γ-only, this compound-only, and combined) .

- Survival analysis : For longitudinal organoid growth data (e.g., Kaplan-Meier curves) .

- Effect size calculation : Use Cohen’s d to quantify treatment magnitude, ensuring biological significance beyond p-values .

Q. How to design a study investigating this compound's synergy with other cytokines or inhibitors?

- Factorial design : Test this compound with cytokines (e.g., IFN-γ, TNF-α) across multiple concentrations .

- Endpoint selection : Measure viability (MTT assays), self-renewal (secondary organoid formation), and GBP1 activation (phosphorylation status) .

- Apply FINER criteria : Ensure feasibility, novelty, and relevance to GBP1-mediated pathways .

Q. Methodological Guidance

Q. How to confirm this compound's target engagement in cellular assays?

- Co-immunoprecipitation : Verify disrupted GBP1-PIM1 interaction post-treatment .

- FRAP assays : Demonstrate increased GBP1 mobility in this compound-treated cells .

- Functional rescue : Reintroduce wild-type GBP1 in KO models to restore this compound sensitivity .

Q. What frameworks guide hypothesis formulation for this compound studies?

- PICO framework : Define Population (e.g., colorectal organoids), Intervention (this compound ± IFN-γ), Comparison (untreated/controls), Outcome (viability reduction) .

- FINER criteria : Ensure hypotheses are Feasible, Interesting, Novel, Ethical, and Relevant .

Q. How to address ethical considerations in this compound research involving human-derived models?

Properties

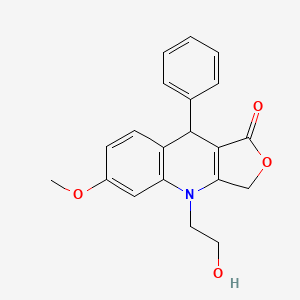

IUPAC Name |

4-(2-hydroxyethyl)-6-methoxy-9-phenyl-3,9-dihydrofuro[3,4-b]quinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4/c1-24-14-7-8-15-16(11-14)21(9-10-22)17-12-25-20(23)19(17)18(15)13-5-3-2-4-6-13/h2-8,11,18,22H,9-10,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMEJQLRLHKWIFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(C3=C(N2CCO)COC3=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.